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Compound of Interest

Compound Name:
7-Bromo-4-chloro-8-

methylquinoline

Cat. No.: B1371734 Get Quote

For researchers, scientists, and drug development professionals, access to comprehensive

spectroscopic data is crucial for the identification, characterization, and quality control of novel

chemical entities. This guide provides a comparative analysis of the spectroscopic data for 7-
Bromo-4-chloro-8-methylquinoline and its structural analogs. Due to the absence of publicly

available experimental spectra for 7-Bromo-4-chloro-8-methylquinoline, this guide utilizes

predicted mass spectrometry data for the target compound and compares it with available

experimental data for structurally related quinoline derivatives.

While dedicated experimental spectra for 7-Bromo-4-chloro-8-methylquinoline are not

readily available in public databases, predicted mass spectrometry data offers valuable insights

into its expected fragmentation patterns. To provide a practical reference, this guide presents a

comparison with the experimental spectroscopic data of similar halogenated and methylated

quinolines.

Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 7-Bromo-4-
chloro-8-methylquinoline and its analogs.

Table 1: Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Mass-to-
Charge Ratios
(m/z)

Data Type

7-Bromo-4-

chloro-8-

methylquinoline

C₁₀H₇BrClN 256.53

[M+H]⁺: 255.95,

[M+Na]⁺: 277.93,

[M-H]⁻: 253.94

Predicted

7-Bromo-4-

chloroquinoline
C₉H₅BrClN 242.50

Experimental

data not

available

-

7-Bromo-5-

chloro-8-

hydroxyquinoline

C₉H₅BrClNO 258.50

Experimental

data not

available

-

Table 2: ¹H NMR Spectroscopic Data for Analogs (in CDCl₃)

Compound Chemical Shift (δ, ppm) and Multiplicity

7-Bromo-4-chloroquinoline Data not publicly available.

7-Bromo-5-chloro-8-hydroxyquinoline

8.84 (d), 8.49 (d), 7.72 (d), 7.59 (d) [multiplicities

and coupling constants not fully specified in the

source].

Table 3: ¹³C NMR Spectroscopic Data for Analogs (in CDCl₃)

Compound Chemical Shift (δ, ppm)

7-Bromo-4-chloroquinoline Data not publicly available.

7-Bromo-5-chloro-8-hydroxyquinoline
Data available but specific shifts not detailed in

the accessible source.

Table 4: Infrared (IR) Spectroscopy Data for Analogs
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Compound Key IR Absorptions (cm⁻¹)

7-Bromo-4-chloroquinoline Data not publicly available.

7-Bromo-5-chloro-8-hydroxyquinoline
Data available but specific peak frequencies not

detailed in the accessible source.

Experimental Protocols
The following are generalized experimental protocols for obtaining the types of spectroscopic

data discussed in this guide. Specific parameters may vary depending on the instrumentation

and the specific properties of the compound being analyzed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A solution of the quinoline derivative is prepared by dissolving approximately 5-10 mg of the

solid compound in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube.

The ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer, for instance, a 400

MHz instrument. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR,

a wider spectral width, for example, 0 to 200 ppm, is used. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization

(ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile,

and introduced into the instrument. The analysis can be performed in both positive and

negative ion modes to detect various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. High-

resolution mass spectrometry (HRMS) can be employed to determine the exact mass and

elemental composition of the parent ion and its fragments.

3. Infrared (IR) Spectroscopy

For solid samples, the IR spectrum is commonly obtained using the Attenuated Total

Reflectance (ATR) technique. A small amount of the solid compound is placed directly on the

ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded,

typically over a range of 4000 to 400 cm⁻¹. Alternatively, a solid sample can be prepared as a
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potassium bromide (KBr) pellet. A small amount of the compound is mixed with dry KBr powder

and pressed into a thin, transparent disk, which is then placed in the IR beam.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like 7-Bromo-4-chloro-8-methylquinoline.
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b1371734#spectroscopic-data-for-7-bromo-4-chloro-8-
methylquinoline-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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